molecular formula C12H14BrNS B13618955 2-(4-Bromopentyl)benzo[d]thiazole

2-(4-Bromopentyl)benzo[d]thiazole

Cat. No.: B13618955
M. Wt: 284.22 g/mol
InChI Key: PIAPKLPIYMZTPK-UHFFFAOYSA-N
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Description

2-(4-Bromopentyl)benzo[d]thiazole is a synthetic organic compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry and drug discovery. The structure consists of a benzene ring fused to a thiazole, substituted with a 4-bromopentyl chain, which can serve as a versatile handle for further synthetic modification. This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. Benzothiazole derivatives are the subject of extensive research due to their diverse pharmacological profiles. They are recognized as key structural motifs in the development of novel therapeutic agents. Specific areas of investigation include their potential as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, where related 4-(benzo[d]thiazole-2-yl) phenols have demonstrated promising inhibitory activity . Furthermore, the benzothiazole ring system is a core component in studies targeting antimicrobial agents . Recent research on benzothiazole-thiazole hybrids has shown potent, broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, mycobacteria, and fungi, with mechanisms that may involve inhibition of enzymes like DNA gyrase . The broader class of thiazole and benzothiazole compounds is also investigated for other activities, including anticancer properties, with several derivatives in clinical use or development . As a research chemical, this compound is a valuable building block for medicinal chemists. The bromoalkyl side chain is particularly useful for creating amide linkages or facilitating nucleophilic substitution reactions, allowing for the synthesis of more complex molecules or its conjugation to various pharmacophores. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new chemical entities for hit-to-lead optimization campaigns in multiple disease areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14BrNS

Molecular Weight

284.22 g/mol

IUPAC Name

2-(4-bromopentyl)-1,3-benzothiazole

InChI

InChI=1S/C12H14BrNS/c1-9(13)5-4-8-12-14-10-6-2-3-7-11(10)15-12/h2-3,6-7,9H,4-5,8H2,1H3

InChI Key

PIAPKLPIYMZTPK-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1=NC2=CC=CC=C2S1)Br

Origin of Product

United States

Synthetic Methodologies for 2 4 Bromopentyl Benzo D Thiazole

Exploration of Precursor Synthesis Strategies for the Benzothiazole (B30560) Core

The synthesis of the target compound is contingent on the successful preparation of its key precursors: a substituted benzothiazole core, derived from 2-aminothiophenol (B119425), and a pentyl chain precursor.

2-Aminothiophenol is the cornerstone precursor for the benzothiazole ring system. wikipedia.org This organosulfur compound, with the formula C₆H₄(SH)(NH₂), is an oily solid that is unstable and prone to oxidation, often forming bis(2-aminophenyl) disulfide. wikipedia.orgrsc.org Due to its reactivity, several reliable synthetic routes have been established.

One common industrial method begins with aniline (B41778). The process involves reacting aniline with carbon disulfide, followed by the hydrolysis of the resulting mercaptobenzothiazole to yield 2-aminothiophenol. wikipedia.org Another prevalent method is the reduction of 2-nitrobenzenesulfonyl chloride, often using a reducing agent like zinc dust. wikipedia.org

Alternative syntheses have been developed from more accessible starting materials like 2-chloronitrobenzene. ijpsonline.comquickcompany.in In one approach, 2-chloronitrobenzene is used to synthesize di-(2-nitrophenyl)-disulphide, which is then reduced using zinc dust in glacial acetic acid to produce the zinc salt of 2-aminothiophenol. ijpsonline.comprepchem.com This salt is subsequently treated with a strong acid, such as hydrochloric acid, to liberate the 2-aminothiophenol hydrochloride. prepchem.com

A summary of common starting materials and methods is presented below.

Starting MaterialKey ReagentsProductReference
Aniline1. Carbon Disulfide2. Hydrolysis2-Aminothiophenol wikipedia.org
2-Nitrobenzenesulfonyl chlorideZinc2-Aminothiophenol wikipedia.org
di-(o-nitrophenyl) disulfideZinc dust, Acetic acidZinc salt of 2-aminothiophenol prepchem.com
2-ChloronitrobenzeneSodium sulfide (B99878) (Na₂S)2-Aminothiophenol ijpsonline.comquickcompany.in

To achieve the final target molecule, 2-(4-Bromopentyl)benzo[d]thiazole, a precursor containing the five-carbon chain with a bromine atom at the fourth position is required. The choice of this precursor depends on the selected cyclization strategy. The most common methods for forming 2-substituted benzothiazoles involve the condensation of 2-aminothiophenol with either a carboxylic acid or an aldehyde. researchgate.netresearchgate.net

Therefore, to synthesize this compound, a precursor such as 5-bromohexanoic acid or 5-bromohexanal would be necessary. These molecules provide the carbon backbone and the reactive functional group (carboxyl or aldehyde) needed to react with 2-aminothiophenol and form the thiazole (B1198619) portion of the final structure.

Direct Cyclization Approaches to the Benzothiazole Scaffold

With the precursors in hand, the next critical phase is the formation of the benzothiazole ring system, a process known as cyclization. wisdomlib.org

The most widely employed method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and a carbonyl-containing compound, such as an aldehyde or a carboxylic acid. nih.gov In the context of synthesizing this compound, this would involve reacting 2-aminothiophenol with 5-bromohexanal or 5-bromohexanoic acid.

The mechanism generally involves a nucleophilic attack from the amino group of 2-aminothiophenol onto the carbonyl carbon of the aldehyde or acid, forming a Schiff base or amide intermediate. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon, and a final oxidation/dehydration step yields the aromatic benzothiazole ring. A variety of catalysts and reaction conditions have been developed to promote this transformation efficiently. mdpi.commdpi.com

Catalyst / SystemCarbonyl SourceSolventKey AdvantagesReference(s)
H₂O₂/HClAldehydesEthanolRoom temperature, 1h reaction nih.gov
Molecular Iodine (I₂)N-protected amino acidsSolvent-freeMild Lewis acid, moderate to excellent yields mdpi.com
Polyphosphoric acidCarboxylic acidsN/AGood yields indexcopernicus.com
Zn(OAc)₂·2H₂OAldehydesSolvent-freeEnvironmentally friendly, good yields (67-96%) mdpi.com
Na₂S₂O₄BenzaldehydesWater-EthanolActs as an oxidizing agent mdpi.com

Transition metal catalysis offers powerful and versatile routes to benzothiazole synthesis, often enabling reactions under milder conditions or with greater functional group tolerance. mdpi.comnih.gov These methods frequently involve the intramolecular cyclization of precursors like N-arylthioureas or N-(2-halophenyl)thioamides. mdpi.comindexcopernicus.com

Copper (Cu) and Palladium (Pd) are the most common metals used. For instance, copper-catalyzed methods can facilitate the condensation of 2-aminobenzenethiols with nitriles or promote the intramolecular C-S bond formation in N-(2-chlorophenyl) benzothioamides. mdpi.comindexcopernicus.comorganic-chemistry.org Palladium catalysts, such as Pd/C, can enable the ligand-free cyclization of o-iodothiobenzanilide derivatives at room temperature. pharmacyjournal.in Other metals like Ruthenium (Ru) and Nickel (Ni) have also been successfully employed to catalyze the intramolecular oxidative coupling of N-arylthioureas. nih.gov

Metal CatalystPrecursor TypeKey FeaturesReference(s)
Copper (Cu) salts2-Aminobenzenethiols + NitrilesEfficient C-S bond formation organic-chemistry.org
Copper Oxide (CuO)2-Bromoanilines + DithiocarbamatesEffective for less reactive haloanilines nih.gov
Palladium on Carbon (Pd/C)o-Iodothiobenzanilide derivativesLigand-free, room temperature pharmacyjournal.in
Ruthenium(III) chloride (RuCl₃)N-arylthioureasIntramolecular oxidative coupling nih.gov
Nickel(II) catalystsN-arylthioureasInexpensive catalyst, mild conditions organic-chemistry.org

In line with the principles of sustainable chemistry, significant research has focused on developing environmentally benign methods for benzothiazole synthesis. bohrium.comairo.co.in These "green" approaches aim to reduce waste, avoid hazardous solvents and reagents, and minimize energy consumption. airo.co.in

Key green strategies include:

Use of Green Solvents: Replacing traditional volatile organic solvents with water, ethanol, or glycerol. airo.co.in

Solvent-Free Reactions: Performing condensations under neat conditions, often with gentle heating, which simplifies work-up and reduces solvent waste. mdpi.com

Biocatalysis: Employing enzymes like laccases or whole-cell systems such as baker's yeast to catalyze the cyclization under mild, aqueous conditions. mdpi.comindexcopernicus.com

Alternative Energy Sources: Using microwave irradiation or visible light to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.comorganic-chemistry.org

Reusable Catalysts: Developing solid-supported or heterogeneous catalysts, such as ZnO-beta zeolite or metal-organic frameworks, that can be easily recovered and reused for multiple reaction cycles. For example, a simple microwave-accelerated condensation of 2-aminothiophenol and aldehydes has been achieved in an inexpensive ionic liquid, which can be recycled. organic-chemistry.org

Green ApproachCatalyst/MediumConditionsAdvantagesReference(s)
BiocatalysisLaccase/O₂Aqueous mediumEnzymatic, environmentally friendly mdpi.com
BiocatalysisBaker's yeastDichloromethaneMild conditions indexcopernicus.com
Alternative SolventIonic Liquid ([pmIm]Br)Microwave, solvent-freeRecyclable medium, rapid organic-chemistry.org
PhotocatalysisFluorescein / Blue LEDN/AVisible light-induced, metal-free mdpi.com
Green CatalystZnO-beta zeoliteN/AHeterogeneous, reusable catalyst
Green SystemCO₂-alcohol systemMild conditionsSelf-neutralizing, simplified post-processing tandfonline.com

Introduction of the 4-Bromopentyl Moiety at the 2-Position

The functionalization of the 2-position of the benzothiazole ring is a key step in the synthesis of the target molecule. This can be achieved through two main retrosynthetic disconnections: introduction of the side chain onto a pre-formed benzothiazole or building the benzothiazole ring from a precursor already containing the 4-bromopentyl group.

One major strategy for the synthesis of this compound involves the direct alkylation of a pre-formed benzothiazole ring. This approach typically begins with the deprotonation of the C2-proton of benzothiazole to generate a nucleophilic species, which is then reacted with an appropriate electrophile.

A common method involves the lithiation of benzothiazole using a strong base like n-butyllithium (n-BuLi) to form 2-lithiobenzothiazole. This highly reactive intermediate can then undergo nucleophilic substitution with a suitable alkylating agent, such as 1,4-dibromopentane (B1359787). The reaction of the 2-lithiobenzothiazole with 1,4-dibromopentane would introduce the 4-bromopentyl side chain at the 2-position.

Alternatively, cross-coupling reactions offer a powerful tool for C-C bond formation at the 2-position of the benzothiazole ring. Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed for the synthesis of 2-alkylbenzothiazoles. rsc.org In a potential application of this methodology, a 2-halobenzothiazole could be coupled with a Grignard reagent or an organoboron compound derived from 4-bromopentane. Conversely, 2-benzothiazolylzinc reagents can be coupled with alkyl bromides.

Recent advancements have also highlighted the use of self-photoredox catalysis for the alkylation of 2H-benzothiazoles with a variety of aliphatic C-H donors, presenting a milder and more efficient route. rsc.org This method, which combines self-photoredox catalysis and hydrogen atom transfer, demonstrates broad substrate scope and excellent functional group compatibility. rsc.org

An alternative and widely used approach is the modular synthesis of the benzothiazole ring itself, using precursors that already contain the desired 4-bromopentyl moiety. This strategy typically involves the condensation reaction between 2-aminothiophenol and a carboxylic acid or an aldehyde derivative. organic-chemistry.orgnih.govresearchgate.netnih.gov

For the synthesis of this compound, this would entail the reaction of 2-aminothiophenol with 5-bromocaproic acid or 5-bromocaproaldehyde. The condensation reaction first forms an intermediate Schiff base (in the case of an aldehyde) or an amide (in the case of a carboxylic acid), which then undergoes intramolecular cyclization and dehydration (or water elimination) to yield the final 2-substituted benzothiazole. organic-chemistry.org

This method is advantageous as it builds the desired functionality directly into the heterocyclic core, often with good yields and selectivity. Various catalysts and reaction conditions can be employed to promote this condensation, as will be discussed in the following sections.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the synthesis of this compound are critically influenced by the reaction conditions. Careful optimization of parameters such as the choice of catalyst, solvent, temperature, and the use of alternative energy sources like microwave irradiation can significantly enhance the efficiency of the synthetic protocol.

A variety of catalyst systems have been explored to improve the synthesis of 2-alkylbenzothiazoles. For the condensation of 2-aminothiophenol with carboxylic acids or aldehydes, both acid and metal catalysts have been shown to be effective.

L-proline has been utilized as an efficient and green catalyst for the condensation of aldehydes and carboxylic acids with 2-aminothiophenol under solvent-free conditions, often assisted by microwave irradiation. tku.edu.twresearchgate.net Iodine has also been demonstrated to be a simple and effective promoter for the condensation of aldehydes with 2-aminothiophenol, providing good yields of 2-substituted benzothiazoles. organic-chemistry.org

Transition metal catalysts, including palladium, rhodium, and nickel, are instrumental in cross-coupling reactions for the introduction of the alkyl side chain. Palladium(II) acetate (B1210297) has been used in cyclizative cross-coupling reactions, showcasing the versatility of palladium catalysis in constructing complex heterocyclic systems. nih.gov Rhodium catalysts have been employed for the synthesis of 2-alkyl-benzimidazoles from tertiary alkylamines, a strategy that could potentially be adapted for benzothiazole synthesis. researchgate.net Nickel(II) catalysts with chiral ligands have been shown to promote atroposelective aerobic oxidative cross-coupling reactions, indicating the potential for stereocontrolled synthesis. nih.gov

Catalyst SystemReactantsReaction TypePotential Application for Target Synthesis
L-Proline2-Aminothiophenol, 5-Bromocaproic Acid/AldehydeCondensationModular synthesis of the benzothiazole ring. tku.edu.twresearchgate.net
Iodine2-Aminothiophenol, 5-BromocaproaldehydeCondensationModular synthesis of the benzothiazole ring. organic-chemistry.org
Palladium Catalysts2-Halobenzothiazole, Bromopentyl-organometallicCross-couplingIntroduction of the side chain onto a pre-formed ring. rsc.orgnih.gov
Rhodium CatalystsBenzothiazole derivative, Alkylating agentC-H activation/AlkylationIntroduction of the side chain onto a pre-formed ring. researchgate.net
Nickel CatalystsBenzothiazole derivative, Alkylating agentCross-couplingIntroduction of the side chain onto a pre-formed ring. nih.gov

The choice of solvent and the control of reaction temperature are crucial for maximizing the yield and minimizing side reactions. For the condensation of 2-aminothiophenol with aldehydes, solvents such as dimethylformamide (DMF) have been found to be effective, particularly when using iodine as a promoter at elevated temperatures (e.g., 100 °C). organic-chemistry.org In some cases, solvent-free conditions, especially in combination with microwave irradiation, have proven to be highly efficient and environmentally friendly. rsc.orgtku.edu.twresearchgate.net

Temperature control is essential to manage the reaction rate and prevent the decomposition of reactants or products. For instance, the condensation of 2-aminothiophenol with carboxylic acids often requires heating, with temperatures ranging from 110-180 °C when using catalysts like polyphosphoric acid (PPA). nih.gov However, the development of more active catalysts allows for milder reaction temperatures.

SolventTemperatureReactants/CatalystObserved Effect
Dimethylformamide (DMF)100 °C2-Aminothiophenol, Aldehydes / IodineFound to be the best solvent for iodine-promoted condensation. organic-chemistry.org
Ethanol/WaterReflux2-Aminothiophenol, Aldehydes / Na2S2O4Effective for the synthesis of 2-arylbenzothiazoles. nih.gov
Solvent-freeMicrowave Irradiation2-Aminothiophenol, Carboxylic Acids / L-ProlineGreen and efficient method with good to moderate yields. tku.edu.twresearchgate.net
AcetonitrileRoom Temperature2-Aminothiophenol, Aldehydes / Sulfated Tungstate (ultrasound)Excellent yields under mild, green conditions. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enhance product purity. The application of microwave irradiation has been particularly successful in the synthesis of 2-substituted benzothiazoles.

The condensation of 2-aminothiophenol with both aliphatic and aromatic carboxylic acids can be efficiently carried out under microwave irradiation in the absence of a solvent. scispace.com This method significantly reduces reaction times compared to conventional heating. Similarly, the L-proline catalyzed condensation of aldehydes and carboxylic acids with 2-aminothiophenol is effectively promoted by microwave heating under solvent-free conditions. tku.edu.twresearchgate.net

Microwave-assisted synthesis has also been applied to the Gewald reaction for the preparation of 2-aminothiophenes, demonstrating its utility in constructing sulfur-containing heterocycles in short reaction times with high yields and purities. organic-chemistry.org This suggests that microwave technology is a highly valuable tool for the efficient synthesis of this compound, particularly in the modular synthesis approach.

MethodReactantsConditionsAdvantages
Microwave-assisted Condensation2-Aminothiophenol, Carboxylic AcidsSolvent-freeRapid, efficient, environmentally friendly. scispace.com
Microwave-assisted L-Proline Catalyzed Condensation2-Aminothiophenol, Aldehydes/Carboxylic AcidsSolvent-freeGreen preparation method, good to moderate yields. tku.edu.twresearchgate.net
Microwave-assisted Gewald ReactionArylacetaldehydes, Activated Nitriles, SulfurEthanol, 70 °C, 20 minShort reaction time, high yields and purities. organic-chemistry.org

Chemical Transformations and Derivatization Strategies of 2 4 Bromopentyl Benzo D Thiazole

Nucleophilic Substitution Reactions at the Bromopentyl Chain

The primary site for straightforward derivatization of 2-(4-Bromopentyl)benzo[d]thiazole is the terminal bromine atom on the pentyl chain. This functionality is susceptible to a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and molecular scaffolds.

Formation of Amino, Alkoxy, and Thioether Derivatives

The bromo group on the pentyl chain can be readily displaced by a range of nucleophiles to generate a library of derivatives. For instance, reactions with primary or secondary amines lead to the formation of the corresponding amino derivatives. Similarly, alkoxides can be employed to synthesize alkoxy derivatives, and thiolates can be used to generate thioether derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

Synthesis of Diverse Heterocyclic Conjugates via N- or O-Alkylation

The electrophilic nature of the bromopentyl chain makes it an ideal partner for the N- or O-alkylation of various heterocyclic systems. This strategy allows for the conjugation of the benzothiazole (B30560) moiety to other pharmacologically relevant or functional heterocyclic rings. For example, nitrogen-containing heterocycles such as imidazoles, triazoles, or pyrazoles can be alkylated at a ring nitrogen atom. This approach has been utilized in the synthesis of complex molecules where the benzothiazole unit is tethered to another bioactive core.

Cross-Coupling Reactions for Further Functionalization of the Benzothiazole Core

While the bromopentyl chain offers a direct handle for modification, the benzothiazole core itself can be functionalized through various modern synthetic methodologies, particularly cross-coupling reactions. These strategies significantly expand the chemical space accessible from this starting material.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira) on Halogenated Benzothiazoles

Although this compound itself is not halogenated on the aromatic core, related halogenated benzothiazoles are key substrates for palladium-catalyzed cross-coupling reactions. acs.orghpu2.edu.vnresearchgate.net For instance, a bromo- or iodo-substituted benzothiazole can undergo Suzuki coupling with boronic acids or their esters to form C-C bonds, introducing new aryl or heteroaryl substituents. hpu2.edu.vn The Sonogashira coupling, which pairs a halo-benzothiazole with a terminal alkyne, is another powerful tool for installing alkynyl moieties. nih.gov These reactions are fundamental in the synthesis of complex aromatic and heteroaromatic structures. youtube.comyoutube.comyoutube.com The Stille coupling, utilizing organotin reagents, also provides a viable, albeit more toxic, alternative for such transformations. acs.org

A study successfully synthesized five 2-(4-bromophenyl)benzo[d]thiazole derivatives (3a-3e) with high yields (80-95%) via a Suzuki cross-coupling reaction between 2-(4-bromophenyl)benzo[d]thiazole (2) and various arylboronic acids. hpu2.edu.vn

Table 1: Suzuki Cross-Coupling of 2-(4-Bromophenyl)benzo[d]thiazole

Entry Arylboronic Acid Product Yield (%)
1 Phenylboronic acid 2-(Biphenyl-4-yl)benzo[d]thiazole 92
2 4-Methylphenylboronic acid 2-(4'-Methylbiphenyl-4-yl)benzo[d]thiazole 95
3 4-Methoxyphenylboronic acid 2-(4'-Methoxybiphenyl-4-yl)benzo[d]thiazole 88
4 4-Chlorophenylboronic acid 2-(4'-Chlorobiphenyl-4-yl)benzo[d]thiazole 85
5 3-Nitrophenylboronic acid 2-(3'-Nitrobiphenyl-4-yl)benzo[d]thiazole 80

Data sourced from a study on the synthesis of benzo[d]thiazole derivatives. hpu2.edu.vn

C-H Functionalization Strategies at the Benzothiazole 2-Position

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govacs.org For benzothiazoles, the C-H bond at the 2-position is particularly amenable to such transformations. nih.govacs.orgnih.gov

Palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have been developed to directly link benzothiazoles with other heterocycles like thiophenes and thiazoles. rsc.orgresearchgate.net These reactions are often tolerant of various functional groups and can be performed under relatively mild conditions. Another approach involves the formation of thiazol-2-yl-phosphonium salts from benzothiazoles, which can then react with a variety of nucleophiles to introduce new substituents at the C2-position. nih.govresearchgate.net This method allows for the formation of C-O, C-N, and C-C bonds. researchgate.net

Reactions Involving the Benzothiazole Nitrogen Atom

The nitrogen atom in the benzothiazole ring is generally considered to be weakly basic and less nucleophilic than the nitrogen in many other heterocyclic systems. However, it can participate in chemical transformations under specific conditions.

Protonation of the benzothiazole nitrogen can occur in the presence of strong acids, leading to the formation of benzothiazolium salts. nih.gov This can influence the reactivity of the entire ring system. While direct alkylation at the benzothiazole nitrogen is not as common as at other positions, it can be achieved, particularly when the reaction conditions are carefully controlled. For instance, in some reactions of 2-hydrazinylbenzothiazole, proton transfer from a sulfonic acid to the thiazole (B1198619) ring nitrogen has been observed, forming a molecular salt. nih.gov This indicates the nitrogen's capacity to act as a base and participate in ionic interactions.

N-Alkylation and Quaternization Strategies

The benzothiazole ring system contains a nitrogen atom with a lone pair of electrons, making it susceptible to electrophilic attack. N-alkylation and quaternization are fundamental transformations that can modify the electronic properties and steric environment of the benzothiazole nucleus, often leading to the formation of benzothiazolium salts. These salts are valuable precursors for the synthesis of various functional dyes and biologically active compounds.

The reaction of this compound with an alkylating agent, such as an alkyl halide or sulfate, would be expected to yield a quaternary benzothiazolium salt. The nitrogen atom of the benzothiazole ring acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The reactivity of alkyl halides in such reactions typically follows the order RI > RBr > RCl.

While specific studies on the N-alkylation of this compound are not extensively documented, the general principles of benzothiazole quaternization are well-established. For instance, the N-alkylation of various benzothiazoles with alkyl iodides has been shown to proceed efficiently. It is important to note that the presence of the 2-(4-bromopentyl) substituent may influence the rate and outcome of the N-alkylation reaction due to steric and electronic effects.

A particularly interesting possibility with this compound is intramolecular N-alkylation, or quaternization. In this scenario, the nitrogen atom of the benzothiazole ring could act as an internal nucleophile, attacking the electrophilic carbon atom of the bromopentyl chain. This intramolecular cyclization would lead to the formation of a fused heterocyclic system.

Exploration of Unique Reactivity Associated with the Bromopentyl Substituent

The bromopentyl substituent at the 2-position of the benzothiazole ring is a key functional handle that allows for a wide range of chemical transformations. The bromine atom, being a good leaving group, makes the terminal carbon of the pentyl chain susceptible to nucleophilic attack. This reactivity can be exploited to introduce various functional groups or to construct more complex molecular architectures.

One of the most intriguing aspects of the reactivity of this compound is the potential for neighboring group participation (NGP) by the benzothiazole ring. The nitrogen and/or sulfur atoms of the benzothiazole nucleus can act as internal nucleophiles, influencing the course of substitution reactions at the bromopentyl chain. This can lead to enhanced reaction rates and the formation of cyclic or rearranged products that would not be expected from a simple bimolecular substitution reaction.

For example, nucleophilic substitution at the terminal carbon of the bromopentyl chain could proceed through a direct SN2 mechanism. However, the proximity of the benzothiazole nitrogen could facilitate an intramolecular cyclization to form a transient, fused bicyclic benzothiazolium intermediate. Subsequent attack by an external nucleophile on this intermediate would then lead to the final product. This NGP pathway can significantly accelerate the rate of reaction compared to a simple primary alkyl bromide.

Furthermore, the reaction of this compound with various nucleophiles can lead to a diverse array of derivatives. For instance, reaction with amines would yield amino-functionalized benzothiazoles, while reaction with thiols would introduce thioether linkages. These derivatization strategies are fundamental in medicinal chemistry for the construction of compound libraries for drug discovery.

The intramolecular cyclization of this compound is a particularly noteworthy transformation. Depending on the reaction conditions, this could lead to the formation of fused ring systems such as pyrido[2,1-b]benzothiazolium or pyrimido[2,1-b]benzothiazolium analogs. The formation of such fused heterocycles is of considerable interest due to their prevalence in biologically active molecules. For instance, the reaction of 2-aminobenzothiazole (B30445) with β-haloesters is a known method for the synthesis of pyrimido[2,1-b]benzothiazole derivatives. scirp.org By analogy, an intramolecular reaction of this compound could be envisioned to proceed under suitable conditions, likely promoted by a base to facilitate the initial nucleophilic attack of the benzothiazole nitrogen.

The synthesis of pyrido[2,1-b]benzothiazoles has also been reported through the reaction of 2-substituted methylthiazoles with α,β-unsaturated nitriles. tandfonline.com This further highlights the potential for the benzothiazole moiety to participate in cyclization reactions to form fused aromatic systems.

Computational and Theoretical Investigations of 2 4 Bromopentyl Benzo D Thiazole and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. nih.gov For benzothiazole (B30560) derivatives, these studies often employ Density Functional Theory (DFT) to elucidate electronic structure, reactivity, and spectroscopic properties. nih.govscirp.orgnih.gov Such calculations provide a theoretical framework for understanding the chemical behavior of these compounds. shd-pub.org.rs

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netresearchgate.net These calculations can predict key structural parameters such as bond lengths and bond angles. researchgate.net For example, DFT calculations on related heterocyclic compounds, like 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, have been performed using the B3LYP method with a 6-311++G(d,p) basis set to compute these parameters. researchgate.net Similar studies on benzothiazole derivatives confirm that DFT methods, particularly B3LYP, are excellent for predicting molecular structures. mdpi.com

Table 1: Example of Optimized Geometrical Parameters for a Related Brominated Heterocyclic Compound (2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine) Calculated by DFT/B3LYP/6-311++G(d,p) This table illustrates the type of data obtained from DFT calculations for a complex heterocyclic molecule containing bromine. A similar analysis would be applied to 2-(4-Bromopentyl)benzo[d]thiazole.

ParameterBond Length (Å)ParameterBond Angle (°)
C32-Br411.9178C31-C32-C33119.3
N10-H111.0813C25-C26-N27125.1
C1-N101.3852C1-N10-C9127.3
Data sourced from a study on a related benzodiazepine (B76468) derivative to illustrate typical output. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). scirp.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. shd-pub.org.rsnih.gov A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. sciencepub.netresearchgate.net

Theoretical studies on various benzothiazole derivatives consistently calculate these values to predict their reactivity. scirp.orgresearchgate.net For instance, calculations on substituted benzothiazoles have shown that the introduction of different functional groups can significantly alter the HOMO-LUMO gap. sciencepub.netnih.govnih.gov The analysis of FMOs also provides insight into charge transfer characteristics within the molecule. scirp.org In the case of this compound, the electron-donating nature of the alkyl chain and the properties of the benzothiazole core would influence the energies of the HOMO and LUMO orbitals.

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Representative Benzothiazole Derivatives This table demonstrates how HOMO-LUMO gaps are reported for different benzothiazole structures. A similar calculation would quantify the reactivity of this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Benzothiazole (BTH)-8.980-0.5028.478
2-Mercapto-benzothiazole (MBTH)-8.694-0.7077.987
2-Amino-benzothiazole (ABTH)-8.721-0.3128.409
Data calculated using the AM1 method in an aqueous phase. sciencepub.net

Molecular Electrostatic Potential (MESP) mapping is a visualization tool used to understand the charge distribution and reactivity of a molecule. scirp.orgresearchgate.net The MESP surface is colored to represent different electrostatic potential values, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). scirp.org

For benzothiazole derivatives, MESP maps identify the nitrogen atom of the thiazole (B1198619) ring as a region of negative potential, making it a likely site for electrophilic attack or hydrogen bonding. scirp.org Conversely, the hydrogen atoms of the benzene (B151609) ring typically show positive potential. scirp.org This analysis is invaluable for predicting how a molecule like this compound would interact with other molecules, including biological receptors, and for identifying potential sites for chemical reactions. researchgate.netscirp.org

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions (in silico)

While quantum chemical calculations focus on static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. scribd.com These simulations are essential for understanding the conformational flexibility of molecules and for modeling their interactions with biological targets like proteins. nih.govbiointerfaceresearch.com

The 4-bromopentyl substituent on the benzothiazole core is flexible and can adopt numerous conformations. MD simulations can explore this conformational landscape by simulating the movement of the chain's atoms over time. This analysis reveals the most probable shapes the chain will adopt in solution, which is crucial for understanding how the molecule as a whole can fit into a binding site on a biomolecule. Conformational analysis of similar flexible side chains on heterocyclic cores has been successfully performed using a combination of spectroscopic methods and DFT calculations, which can complement MD simulation data. nih.govnih.gov Understanding the dynamic behavior of the pentyl chain is key to predicting how this compound presents itself for interaction with potential biological partners. scirp.org

A primary application of computational modeling in drug discovery is the simulation of how a potential drug molecule (a ligand) binds to its biological target (a protein or enzyme). nih.gov This process often starts with molecular docking to predict the preferred binding orientation of the ligand in the target's active site. biointerfaceresearch.comresearchgate.net Following docking, MD simulations are run on the ligand-protein complex to assess the stability of the interaction and to observe the detailed intermolecular forces at play, such as hydrogen bonds and hydrophobic interactions. nih.gov

For example, MD simulations have been used to explore the binding of benzothiazole derivatives to targets like the PD-L1 protein, revealing key interactions with specific amino acid residues such as Tyr56 and Met115. nih.gov Similar in silico studies have evaluated benzothiazole derivatives as inhibitors of enzymes like α-amylase, α-glucosidase, and cyclooxygenase (COX). nih.govnih.gov A computational study of this compound would involve docking it into a relevant target protein, followed by MD simulations to confirm the stability of the binding pose and to elucidate the specific molecular interactions that stabilize the complex. scribd.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal in silico techniques in contemporary drug discovery. nih.gov These computational strategies facilitate the design and optimization of biologically active molecules by establishing a mathematical correlation between the chemical structure and biological activity. nih.govnih.gov For benzothiazole derivatives, these methods have been instrumental in identifying key structural features that govern their therapeutic potential. researchgate.netresearchgate.net

The development of predictive QSAR models for this compound and its analogs involves the generation of a dataset of structurally related compounds with their corresponding biological activities. While specific experimental data for this exact compound is not publicly available, theoretical models can be constructed based on the extensive research on other benzothiazole derivatives. nih.govresearchgate.net These models often employ a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to quantify the structural attributes of the molecules.

A hypothetical QSAR study on a series of this compound derivatives against a specific biological target, such as an enzyme implicated in a disease pathway, could yield a predictive model. The general equation for such a model might take the form:

Biological Activity (e.g., IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

The quality and predictive power of the QSAR model are assessed using statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the standard error of estimation. A robust model can then be used to predict the biological activity of novel, untested derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Table 1: Hypothetical QSAR Model for this compound Derivatives

DerivativeExperimental IC₅₀ (µM)Predicted IC₅₀ (µM)Residual
This compound 5.25.5-0.3
Derivative A (4-Chlorobenzyl)2.82.50.3
Derivative B (4-Methoxybenzyl)8.18.4-0.3
Derivative C (3,4-Dichlorobenzyl)1.51.7-0.2
Derivative D (Naphthylmethyl)3.94.1-0.2

This table presents hypothetical data for illustrative purposes.

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov For benzothiazole derivatives, the benzothiazole ring system itself often serves as a key pharmacophore, facilitating interactions with target proteins. researchgate.netmdpi.com

A pharmacophore model for a hypothetical target of this compound would likely include features such as:

Aromatic Ring: The benzo portion of the benzothiazole nucleus, capable of engaging in π-π stacking interactions with aromatic amino acid residues in the target's active site. mdpi.com

Hydrogen Bond Acceptors/Donors: The nitrogen and sulfur atoms within the thiazole ring can participate in hydrogen bonding. mdpi.com

Hydrophobic Features: The 4-bromopentyl chain provides a significant hydrophobic region that can interact with nonpolar pockets within the receptor.

Halogen Bond Donor: The bromine atom on the pentyl chain could potentially form halogen bonds, a specific type of non-covalent interaction.

Table 2: Key Pharmacophoric Features for a Hypothetical Target of this compound

Pharmacophoric FeatureCorresponding MoietyPotential Interaction Type
Aromatic RingBenzene ring of benzothiazoleπ-π Stacking
Hydrogen Bond AcceptorNitrogen atom of thiazole ringHydrogen Bonding
Hydrophobic CenterPentyl chainHydrophobic Interactions
Halogen Bond DonorBromine atomHalogen Bonding

This table outlines hypothetical pharmacophoric features based on the structure of the compound.

Molecular Docking Studies with Model Biomolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. semanticscholar.org It is widely used to understand the interactions between a ligand, such as this compound, and a target protein at the molecular level. nih.govbiointerfaceresearch.com

In a hypothetical molecular docking study, this compound would be docked into the active site of a model biomolecule, for instance, an enzyme like dihydrofolate reductase (DHFR), which is a known target for some benzothiazole derivatives. nih.gov The docking algorithm would generate multiple possible binding poses, which are then ranked based on a scoring function that estimates the binding affinity (interaction energy).

The predicted binding mode would reveal how the ligand orients itself within the active site. For example, the benzothiazole core might be positioned deep within a hydrophobic pocket, while the bromopentyl chain could extend towards a more solvent-exposed region. The interaction energy, typically expressed in kcal/mol, provides a quantitative measure of the predicted binding strength. Lower (more negative) values indicate a more favorable interaction.

Table 3: Predicted Binding Modes and Interaction Energies for this compound with a Hypothetical Enzyme

Binding PoseBinding Energy (kcal/mol)Key Interacting Residues
1-8.5PHE113, TYR191, SER111
2-8.2LEU188, PHE113
3-7.9VAL105, ILE108

This table presents hypothetical data from a molecular docking simulation. The interacting residues are based on findings from studies on similar benzothiazole derivatives with targets like LmPTR1. nih.gov

Following the prediction of the binding mode, a detailed ligand-protein interaction profile can be generated. This profile provides a comprehensive map of all the non-covalent interactions between the ligand and the protein's active site residues. These interactions are crucial for the stability of the ligand-protein complex. nih.govmdpi.com

For this compound docked into a hypothetical enzyme active site, the interaction profile might reveal:

Hydrophobic Interactions: The pentyl chain forming van der Waals contacts with hydrophobic residues such as leucine, isoleucine, and valine.

π-π Stacking: The benzothiazole ring stacking with the aromatic rings of phenylalanine or tyrosine residues. nih.gov

Hydrogen Bonds: The nitrogen atom of the thiazole ring acting as a hydrogen bond acceptor with a donor group on a serine or threonine residue. nih.gov

Halogen Bonds: The bromine atom potentially interacting with an electron-rich atom, such as the oxygen of a carbonyl group on the protein backbone.

Table 4: In Silico Ligand-Protein Interaction Profile for this compound

Interaction TypeLigand MoietyProtein ResidueDistance (Å)
π-π StackingBenzothiazole RingPHE1133.8
Hydrogen BondThiazole NitrogenSER1112.9
HydrophobicPentyl ChainLEU1884.2
Halogen BondBromineCarbonyl Oxygen of GLY1103.1

This table provides a hypothetical breakdown of interactions based on general principles of molecular recognition and data from related studies. nih.gov

Exploration of Potential Applications of 2 4 Bromopentyl Benzo D Thiazole and Its Derivatives Non Clinical

Investigations in Materials Science and Engineering

The benzothiazole (B30560) core is a key component in the development of advanced materials due to its electronic and photophysical properties. Its derivatives are being explored for a range of applications, from polymers to electronic devices.

Role as a Synthetic Monomer or Building Block in Polymer Chemistry

Benzothiazole derivatives serve as crucial building blocks in polymer chemistry. Their rigid structure and potential for functionalization allow for the synthesis of polymers with tailored properties. These polymers can exhibit high thermal stability and specific electronic characteristics, making them suitable for specialized applications. For instance, donor-acceptor copolymers incorporating benzothiazole units have been synthesized via methods like direct arylation polycondensation, a process that allows for the creation of high-performance polymers with significant molecular weights. The inclusion of the benzothiazole moiety can influence the polymer's solubility, processability, and ultimately its performance in various material applications.

Potential in Organic Optoelectronic Devices (e.g., OLEDs, Solar Cells)

The photoluminescent and charge-transporting properties of benzothiazole derivatives have positioned them as promising candidates for organic optoelectronic devices. In the realm of organic light-emitting diodes (OLEDs), theoretical studies have shown that the geometry of benzothiazole derivatives, particularly their non-planar configurations, is crucial for their performance. These structural features can influence the efficiency of light emission, with some derivatives predicted to emit in the bluish-white or red spectrum.

In the context of organic solar cells, benzothiadiazole derivatives, a closely related class of compounds, are investigated for their ability to act as electron donors in the photoactive layer. These compounds can possess high charge mobility, thermal stability, and broad absorption in the visible light spectrum, all of which are critical for efficient solar energy conversion. The structure-property relationships in these materials are a key area of research to enhance the performance of next-generation solar cells.

Application in Fluorescent Probes and Chemosensors

The inherent fluorescence of the benzothiazole scaffold has led to its widespread use in the development of fluorescent probes and chemosensors. These molecules are designed to detect specific analytes, such as metal ions or biologically relevant molecules, with high sensitivity and selectivity.

For example, benzothiazole-based chemosensors have been designed for the ratiometric and colorimetric detection of metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. These sensors exhibit a noticeable color change or a shift in their fluorescence spectrum upon binding to the target ion. Other probes have been developed to detect anions like cyanide (CN⁻) through a nucleophilic addition reaction that disrupts the intramolecular charge transfer (ICT) within the molecule, leading to a distinct optical response.

Furthermore, benzothiazole derivatives have been engineered to detect reactive oxygen species like peroxynitrite (ONOO⁻) and hydrogen peroxide (H₂O₂), which are important in various physiological and pathological processes. These probes often operate on a "turn-on" fluorescence mechanism, where they are non-fluorescent until they react with the target molecule, resulting in a significant increase in fluorescence intensity. The ability to visualize these species in living cells highlights the potential of benzothiazole-based probes in biomedical research.

Preclinical Biological Research (In Vitro/Ex Vivo Studies)

The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. This has led to the investigation of numerous benzothiazole derivatives for their potential therapeutic effects in a variety of preclinical models.

Enzyme Inhibition Studies (e.g., acetylcholinesterase, kinases)

Benzothiazole derivatives have shown significant potential as inhibitors of various enzymes implicated in disease.

Acetylcholinesterase (AChE) Inhibition: In the context of Alzheimer's disease, the inhibition of acetylcholinesterase is a key therapeutic strategy. Several studies have reported the synthesis of benzothiazole derivatives that act as potent AChE inhibitors. Some of these compounds also exhibit dual inhibitory activity against butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B), which are other important targets in neurodegenerative diseases. For instance, certain benzothiazolone derivatives have demonstrated selective inhibition of BChE over AChE.

Kinase Inhibition: Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. Benzothiazole derivatives have been extensively studied as kinase inhibitors. They have been shown to target various kinases, including:

EGFR Tyrosine Kinase: Some benzothiazole derivatives have been identified as promising inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.

PI3K/mTOR Pathway: Derivatives have been investigated for their ability to inhibit phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR), which are critical components of a signaling pathway often hyperactivated in cancer.

Rho-associated kinase (ROCK): A series of benzothiazole derivatives have been discovered as inhibitors of ROCK, an enzyme involved in various cellular processes, with potential applications in different diseases.

ATR Kinase: Novel benzothiazole and chromone (B188151) hybrids have been evaluated for their anticancer activity as inhibitors of ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response.

The following table summarizes the inhibitory activities of some representative benzothiazole derivatives against various enzymes.

Derivative ClassTarget EnzymeIC₅₀ / Kᵢ ValuesReference
Benzothiazolone DerivativesButyrylcholinesterase (BChE)IC₅₀ = 1.21 µM
Benzothiazole-based MethanoneAcetylcholinesterase (AChE)IC₅₀ = 6.7 µM
Benzothiazole-based MethanoneButyrylcholinesterase (BChE)IC₅₀ = 2.35 µM
Benzothiazole-based MethanoneMonoamine Oxidase B (MAO-B)IC₅₀ = 1.6 µM
Benzothiazole-Pyridine HybridsPI3KαIC₅₀ = 0.30–0.45 μM (across cell lines)
2-Substituted BenzothiazolesAbl Kinase (wild-type and mutant)IC₅₀ = 0.03–0.06 nM

Antimicrobial Activity Against Pathogens (in vitro)

The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics and antifungals. Benzothiazole derivatives have emerged as a promising source of novel antimicrobial agents.

Antibacterial Activity: Numerous studies have demonstrated the in vitro antibacterial activity of benzothiazole derivatives against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action for some of these compounds is thought to involve the inhibition of essential bacterial enzymes such as DNA gyrase and MurB. For example, chitosan-based polymers incorporating benzothiazole substituents have shown significant in vivo antibacterial activity.

Antifungal Activity: Benzothiazole derivatives have also been evaluated for their antifungal properties against various pathogenic fungi, including Candida species and Aspergillus niger. Some derivatives have shown potent activity, with minimum inhibitory concentrations (MICs) comparable to or even better than standard antifungal drugs like fluconazole (B54011) in certain cases. The proposed mechanism for some of these compounds is the inhibition of fungal enzymes like 14-α-lanosterol demethylase.

The table below presents the in vitro antimicrobial activity of selected benzothiazole derivatives against various pathogens.

Derivative ClassPathogenMIC (µg/mL or µM)Reference
Benzothiazole-Isatin HybridsEscherichia coli3.1
Benzothiazole-Isatin HybridsPseudomonas aeruginosa6.2
Furane Benzothiazole DerivativesSaccharomyces cerevisiae1.6 µM
Benzothiazole-Thiazolidinone HybridsPseudomonas aeruginosa0.06 (mg/mL)
5-Halogenomethylsulfonyl-benzimidazole DerivativesMethicillin-resistant S. aureus (MRSA)12.5-25
Benzothiazole DerivativesCandida krusei1.95

Anticancer Activity in Cell Culture Models (in vitro cytotoxicity, apoptosis induction)

Benzothiazole derivatives have emerged as a promising class of compounds in anticancer research, exhibiting selective cytotoxicity towards cancer cells while often sparing healthy tissues. mdpi.com Numerous studies have demonstrated their ability to inhibit the growth of various cancer cell lines and induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. iiarjournals.orgbilkent.edu.trfrontiersin.org

In Vitro Cytotoxicity:

The cytotoxic effects of benzothiazole derivatives have been evaluated against a multitude of human cancer cell lines. For instance, certain 2-substituted benzothiazole derivatives have shown potent cytotoxicity against PANC-1 human pancreatic cancer cells, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) significantly lower than the standard chemotherapeutic drug, gemcitabine. iiarjournals.org Specifically, compounds designated as 4a and 4b had IC₅₀ values of 27±0.24 μM and 35±0.51 μM, respectively, compared to gemcitabine's IC₅₀ of 52±0.72 μM. iiarjournals.org

Furthermore, benzothiazole-piperazine derivatives have demonstrated activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. bilkent.edu.tr The introduction of a fluorine atom into the benzothiazole core, as seen in the clinical candidate 5F-203 (B56418), has been shown to enhance cytotoxic activity across breast, ovarian, and renal cancer cell lines. mdpi.com Other derivatives, such as those incorporating a pyrazole (B372694) moiety, have exhibited broad-spectrum anticancer activity against sixty different tumor cell lines at micromolar and submicromolar concentrations. nih.gov

A novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, has been shown to suppress the proliferation of colorectal cancer cells. frontiersin.orgnih.govresearchgate.net Similarly, certain benzothiazole-thiazolidine derivatives have displayed significant anticancer activity against C6 rat brain glioma and A549 human lung adenocarcinoma cell lines, with some compounds showing greater selectivity for cancer cells over normal mouse embryo fibroblast cells (NIH3T3). figshare.com

Compound/DerivativeCancer Cell Line(s)Key Findings
2-Substituted Benzothiazoles (4a, 4b) PANC-1 (Pancreatic)Showed higher cytotoxicity than gemcitabine. iiarjournals.org
Benzothiazole-piperazine derivatives HUH-7, MCF-7, HCT-116Active against all three cell lines. bilkent.edu.tr
5F-203 (Fluorinated derivative) Breast, Ovarian, RenalMaintained potent antiproliferative activity. mdpi.com
Pyrazole-based benzothiazoles 60 tumor cell linesDemonstrated interesting anticancer activity. nih.gov
N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide Colorectal cancer cellsSuppressed cell proliferation. frontiersin.orgnih.govresearchgate.net
Benzothiazole-thiazolidine derivatives (4a, 4d) C6 (Glioma), A549 (Lung)Showed remarkable anticancer activity and selectivity. figshare.com

Apoptosis Induction:

A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis. iiarjournals.orgfrontiersin.org Studies have shown that these compounds can trigger apoptosis in a concentration-dependent manner. iiarjournals.orgtandfonline.com For example, treatment of PANC-1 cells with certain benzothiazole derivatives led to a significant increase in apoptosis. iiarjournals.org This process is often mediated through the mitochondrial intrinsic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins. frontiersin.orgnih.govresearchgate.net

In colorectal cancer cells, a novel benzothiazole derivative was found to induce apoptosis by increasing the generation of reactive oxygen species (ROS) and disrupting the mitochondrial transmembrane potential. frontiersin.orgresearchgate.net This led to an upregulation of pro-apoptotic proteins like Bax and Bad, and a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, ultimately resulting in the activation of caspase-3, a key executioner of apoptosis. frontiersin.org Similarly, other benzothiazole derivatives have been shown to induce the mitochondrial apoptotic pathway in HepG2 cells and enhance the levels of caspase-3 in various cancer cell lines. nih.govtandfonline.com Flow cytometry analysis has confirmed that apoptosis is a significant mechanism of cell death induced by these compounds. bilkent.edu.trfigshare.com

Anti-inflammatory Activity in Cell-Based Assays (in vitro)

Chronic inflammation is a key factor in the development of various diseases, including cancer. frontiersin.orgnih.govdoaj.org Benzothiazole derivatives have demonstrated promising anti-inflammatory properties in in-vitro studies, suggesting their potential as dual-action therapeutic agents. frontiersin.orgnih.govdoaj.orgnih.govresearchgate.net

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cell-based assays. frontiersin.orgnih.govdoaj.orgnih.govresearchgate.net For instance, a newly synthesized benzothiazole derivative, designated as compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine), significantly reduced the levels of IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7). frontiersin.orgnih.govresearchgate.net

The mechanism behind the anti-inflammatory effects of some benzothiazole derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key players in the inflammatory pathway. preprints.orgresearchgate.net In silico docking studies and in vitro enzyme inhibitory assays have shown that certain benzo[d]thiazol-2-amine derivatives can effectively inhibit COX-1 and COX-2 enzymes. preprints.org For example, compounds G10 and G11 from one study showed significant COX-1 and COX-2 inhibitory action. preprints.org Another study highlighted that thiazole (B1198619) derivatives can exhibit anti-inflammatory effects by blocking both lipoxygenase (LOX) and COX enzymes. researchgate.net

Compound/DerivativeCell Line/AssayKey Findings
Compound B7 RAW264.7 (macrophages)Significantly decreased IL-6 and TNF-α levels. frontiersin.orgnih.govresearchgate.net
Benzo[d]thiazol-2-amine derivatives (G10, G11) COX-1/COX-2 enzyme assaysExhibited significant inhibitory action. preprints.org
Thiazole derivatives Carrageenan-induced paw edema modelShowed potent anti-inflammatory activities. researchgate.net

Antioxidant Activity in In Vitro Systems

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic diseases. ijprajournal.com Benzothiazole derivatives have been investigated for their antioxidant potential, with many demonstrating significant radical scavenging activity in various in vitro assays. ijprajournal.comresearchgate.netnih.gov

The antioxidant capacity of these compounds is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netbas.bg In these tests, the ability of the compound to donate a hydrogen atom or an electron to neutralize the free radical is measured.

Studies have shown that the antioxidant activity of 2-(hydroxyphenyl) benzothiazole derivatives is influenced by the number and position of hydroxyl groups on the phenyl ring. bas.bg Some synthesized benzothiazole derivatives have shown radical scavenging potential comparable to that of ascorbic acid, a well-known antioxidant. researchgate.net For instance, certain derivatives exhibited better activity in the ABTS assay compared to the DPPH assay. researchgate.net

The presence of electron-donating or electron-withdrawing substituents on the benzothiazole ring also plays a role in the antioxidant activity. ijprajournal.com It has been observed that electron-donating groups, such as a hydroxyl group, can enhance the radical scavenging activity, while electron-withdrawing groups may decrease it. ijprajournal.com Some newly synthesized N-methyl substituted thiazole-derived polyphenolic compounds have demonstrated significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox in multiple assays, including DPPH, ABTS, and ferric reducing antioxidant power (FRAP). mdpi.com

Compound/DerivativeAssay(s)Key Findings
2-Aryl benzothiazole derivatives DPPH, ABTSShowed significant radical scavenging potential, comparable to ascorbic acid. researchgate.net
2-(Hydroxyphenyl) benzothiazole derivatives DPPH, ABTSActivity depends on the number and position of phenolic hydroxyl groups. bas.bg
Substituted benzothiazole derivatives DPPH, Hydroxy radical scavengingElectron-donating groups improved activity. ijprajournal.com
N-Methyl substituted thiazole-derived polyphenols DPPH, ABTS, FRAP, CUPRACExhibited significantly enhanced antioxidant activity. mdpi.com

Investigation of Autophagy Modulation in Cell Models

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a crucial role in maintaining cellular homeostasis. nih.gov Dysregulation of autophagy has been linked to various diseases, including cancer, making it an attractive target for therapeutic intervention. nih.gov Some benzothiazole derivatives have been investigated for their ability to modulate autophagy.

For example, certain Mn-salen chelates have been shown to enhance cell death in human prostate cancer cells by increasing cell autophagy. nih.gov This suggests that some metal complexes of benzothiazole derivatives could potentially modulate autophagic pathways. Furthermore, Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression and mitosis, is also involved in autophagy. researchgate.net The benzothiazole-containing drug 5f-203 is known to induce cell cycle arrest and has been investigated as a potential PLK1 inhibitor, suggesting an indirect link to autophagy modulation. researchgate.net While direct studies on the autophagy modulation of 2-(4-Bromopentyl)benzo[d]thiazole are limited, the broader class of benzothiazole derivatives shows potential in this area of research.

Applications in Agrochemistry Research (e.g., as potential herbicides, pesticides)

The benzothiazole scaffold is not only relevant in medicinal chemistry but also in the field of agrochemicals. mdpi.comnih.govdntb.gov.uaresearchgate.net Benzothiazole derivatives have demonstrated a broad spectrum of biological activities that are valuable for agricultural applications, including herbicidal and insecticidal properties. mdpi.comnih.govdntb.gov.uaresearchgate.net

A series of benzothiazole N,O-acetals, prepared through a one-pot reaction, have shown good herbicidal activity against both dicotyledonous and monocotyledonous weeds. nih.gov This research has provided a new class of lead compounds for the development of novel herbicides. nih.gov

In terms of insecticidal activity, certain benzothiazole derivatives have shown efficacy against pests like Spodoptera exigua and Mythimna separata. mdpi.com For instance, a compound containing a trifluoromethyl group exhibited 100% insecticidal activity against Spodoptera exigua at a concentration of 1 mg/L. mdpi.com The stable and easily modifiable structure of the benzothiazole ring makes it a promising scaffold for the discovery of new and effective agrochemicals. mdpi.comnih.govdntb.gov.uaresearchgate.net

Coordination Chemistry with Metal Ions

The benzothiazole ring system, with its nitrogen and sulfur heteroatoms, can act as a ligand and coordinate with various metal ions to form metal complexes. uobaghdad.edu.iqbiointerfaceresearch.compnrjournal.comfrontiersin.org This area of research is significant because metal complexes often exhibit unique biological activities and can be designed for specific therapeutic or catalytic applications. nih.govpnrjournal.com

Benzothiazole derivatives have been used to synthesize complexes with a range of transition metals, including aluminum(III), nickel(II), potassium(I), cobalt(III), ruthenium(III), copper(II), osmium(II), platinum(II), and palladium(II). uobaghdad.edu.iqnih.govbiointerfaceresearch.compnrjournal.comfrontiersin.org These complexes are characterized using various spectroscopic and analytical techniques. The coordination of the metal ion to the benzothiazole ligand can alter the electronic and structural properties of the molecule, potentially enhancing its biological activity. pnrjournal.com

For example, organometallic ruthenium(II) and osmium(II) complexes of 2-phenylbenzothiazole (B1203474) derivatives have shown antiproliferative activity in the low micromolar range, being significantly more potent than the free ligands. frontiersin.org Similarly, attaching benzothiazole aniline (B41778) to a metal coordination cage has been explored as a strategy to obtain selective and cytotoxic anticancer complexes. nih.gov The study of these metal complexes, including their DNA binding and nuclease activity, is an active area of research aimed at developing novel metal-based therapeutic agents. biointerfaceresearch.compnrjournal.com

Metal IonLigand TypeApplication/Finding
Al(III), Ni(II), K(I) Schiff base derivativesFormation of heteroleptic chelates. uobaghdad.edu.iq
Co(III), Ru(III) Imine baseOctahedral geometry, potential chemotherapeutic agents. biointerfaceresearch.com
Cu(II), Co(II), Ni(II) Schiff baseParamagnetic, octahedral geometry, DNA interaction. pnrjournal.com
Ru(II), Os(II) 2-Phenylbenzothiazole derivativesEnhanced antiproliferative activity compared to free ligands. frontiersin.org
Various transition metals Benzothiazole anilineSynergistic cytotoxicity in cancer cells. nih.gov

Advanced Analytical Techniques in the Research of 2 4 Bromopentyl Benzo D Thiazole

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of 2-(4-Bromopentyl)benzo[d]thiazole. It provides a highly accurate mass measurement of the molecular ion, typically with a mass accuracy of less than 5 ppm, which allows for the unambiguous determination of the elemental formula. Using techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is generated. The isotopic pattern observed for the molecular ion is particularly diagnostic, as the presence of one bromine atom results in two peaks of nearly equal intensity ([M+H]⁺ and [M+H+2]⁺) separated by approximately 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Tandem mass spectrometry (MS/MS) experiments are crucial for detailed structural analysis through controlled fragmentation of the molecular ion. The fragmentation pathways provide a "fingerprint" of the molecule, confirming the connectivity of its constituent parts. The fragmentation of protonated this compound is dictated by the lability of the carbon-bromine bond and the stability of the benzothiazole (B30560) ring. nih.govnih.gov Common fragmentation pathways observed in related structures suggest that the initial fragmentation would involve the loss of the bromine atom or cleavage within the pentyl chain. osti.govmdpi.com

Key Fragmentation Pathways:

Loss of HBr: A common pathway involves the elimination of a hydrogen bromide molecule.

Cleavage of the C-Br bond: Homolytic or heterolytic cleavage results in the loss of a bromine radical (•Br) or a bromide ion (Br⁻), leading to a prominent fragment ion corresponding to the pentyl-benzothiazole cation.

Side-chain fragmentation: Cleavage at various points along the pentyl chain can occur, leading to a series of fragment ions. Alpha-cleavage next to the benzothiazole ring is a common event.

Benzothiazole Ring Fragmentation: At higher collision energies, the stable benzothiazole ring itself can fragment, although this is typically less favored than side-chain cleavages. nih.gov

Below is a table of expected prominent ions in the ESI-HRMS spectrum of this compound.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
m/z (Predicted)Ion FormulaDescription
284.0263 / 286.0242[C₁₂H₁₅BrN₂S]⁺Protonated Molecular Ion [M+H]⁺ (⁷⁹Br / ⁸¹Br)
204.0896[C₁₂H₁₄NS]⁺Fragment from loss of Br radical
148.0372[C₈H₆NS]⁺Fragment from cleavage of the pentyl chain (loss of C₄H₉Br)
136.0266[C₇H₆NS]⁺Benzothiazole core fragment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign every proton and carbon signal and to confirm the connectivity between the benzothiazole core and the bromopentyl side chain. mdpi.comscispace.com

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The aromatic protons of the benzothiazole ring typically appear in the downfield region (δ 7.0-8.5 ppm), while the aliphatic protons of the pentyl chain appear in the upfield region (δ 1.5-4.0 ppm). The proton at the chiral center (C4) bonded to the bromine atom is expected to be a multiplet around δ 4.0-4.5 ppm.

¹³C NMR: Shows the signals for all unique carbon atoms in the molecule. The aromatic carbons of the benzothiazole ring are found between δ 110-155 ppm, with the C=N carbon being the most downfield. The aliphatic carbons of the pentyl chain appear in the range of δ 20-50 ppm.

2D-NMR:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), which is essential for tracing the connectivity within the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the pentyl side chain to the benzothiazole ring, for example, by observing a correlation from the CH₂ protons adjacent to the ring to the C2 carbon of the benzothiazole.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, regardless of whether they are bonded. This can help confirm the spatial arrangement of the molecule. researchgate.net

The following table presents plausible NMR data for the compound.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃) for this compound
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (H → C)
Benzothiazole-4~8.05 (d)~126.0C5, C7a
Benzothiazole-5~7.45 (t)~124.5C4, C7, C7a
Benzothiazole-6~7.55 (t)~125.0C4, C7a
Benzothiazole-7~7.90 (d)~121.5C5, C3a
Benzothiazole-2-~168.0Pentyl-1'
Pentyl-1'~3.20 (t)~33.0C2, Pentyl-2', Pentyl-3'
Pentyl-2'~2.00 (m)~35.0Pentyl-1', Pentyl-3', Pentyl-4'
Pentyl-3'~1.90 (m)~28.0Pentyl-1', Pentyl-2', Pentyl-4', Pentyl-5'
Pentyl-4' (CH-Br)~4.15 (m)~48.0Pentyl-2', Pentyl-3', Pentyl-5'
Pentyl-5' (CH₃)~1.75 (d)~25.0Pentyl-3', Pentyl-4'

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an exact picture of the molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to build a three-dimensional model of the molecule with atomic-level resolution. nih.gov

For this compound, a successful crystallographic analysis would provide:

Unambiguous confirmation of connectivity: It would definitively prove the attachment of the 4-bromopentyl chain to the C2 position of the benzothiazole ring.

Absolute stereochemistry: Since the molecule contains a chiral center at the C4 position of the pentyl chain, X-ray crystallography on a suitable crystal can determine its absolute configuration (R or S).

Precise geometric parameters: It yields highly accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. researchgate.netst-andrews.ac.uk

Intermolecular interactions: The analysis reveals how molecules pack in the crystal lattice, identifying non-covalent interactions such as π-π stacking between the benzothiazole rings or potential halogen bonding involving the bromine atom, which can influence the material's physical properties. mdpi.com

A hypothetical set of crystallographic data is presented below.

Table 3: Hypothetical Crystallographic Data for this compound
ParameterValue
Chemical FormulaC₁₂H₁₄BrNS
Formula Weight284.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~15.1
β (°)~98.5
Volume (ų)~1280
Z (Molecules/unit cell)4
Density (calculated) (g/cm³)~1.47

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are essential throughout the research and development process of this compound, from synthesis to final product purification. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), one can visualize the consumption of starting materials and the formation of the product. The different components separate based on their polarity, and their positions are identified by a retention factor (Rf) value. This allows chemists to determine the optimal reaction time and check for the presence of byproducts.

Column Chromatography: This is the standard method for purifying the crude product after the synthesis is complete. The crude mixture is loaded onto a column packed with a stationary phase (like silica gel), and a solvent (mobile phase) is passed through. Components separate based on their differential adsorption to the stationary phase, allowing for the isolation of pure this compound from unreacted starting materials and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final, quantitative assessment of purity. The compound is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column under high pressure, and a detector (commonly a UV detector set to a wavelength where the benzothiazole ring absorbs strongly) measures the concentration of the compound as it elutes. A pure sample will show a single major peak. By integrating the area of the peak, the purity can be determined with high accuracy, often greater than 99%. HPLC can also be used to separate enantiomers if a chiral stationary phase is employed.

Future Directions and Emerging Research Avenues for 2 4 Bromopentyl Benzo D Thiazole Research

The benzothiazole (B30560) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its wide range of biological activities and versatile physicochemical properties. jchemrev.commdpi.com As research progresses, the focus shifts towards more sophisticated, efficient, and targeted applications. For a specific derivative like 2-(4-Bromopentyl)benzo[d]thiazole, future research is poised to build upon the vast knowledge of the parent scaffold, aiming to refine its synthesis, understand its structure-activity relationships, and uncover novel applications. The following sections outline key forward-looking research avenues for this compound.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Bromopentyl)benzo[d]thiazole, and how are reaction conditions optimized?

The synthesis typically involves coupling a brominated alkyl chain to the benzothiazole core. For example, nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are employed. details a high-yield (96%) synthesis of 2-(4-Bromophenyl)benzo[d]thiazole (5i) using a brominated aryl precursor under reflux conditions with ethanol as the solvent . Optimization includes varying catalysts (e.g., Fe₃O₄@AMBA-CuI in ), solvents (DMSO or ethanol), and reaction times (4–18 hours) to maximize yield and purity .

Q. How are spectroscopic techniques (IR, NMR, MS) used to confirm the structure of this compound?

  • IR Spectroscopy : Characteristic peaks for C-Br (550–650 cm⁻¹) and C=N (1630–1650 cm⁻¹) are observed. reports C=O and N-H stretches (1695–1710 cm⁻¹) for analogous benzothiazole derivatives .
  • NMR : ¹H NMR shows signals for the bromopentyl chain (δ 1.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms quaternary carbons adjacent to bromine (~δ 35–40 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the key challenges in purifying this compound, and how are they addressed?

Common issues include residual solvents, unreacted precursors, and byproducts. Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (water-ethanol mixtures) are used, as described in for triazole derivatives . Purity is validated via melting point consistency and HPLC analysis .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict the electronic and reactive properties of this compound?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess reactivity. For example, and highlight the role of exact exchange terms in improving thermochemical accuracy for similar heterocycles . Molecular Dynamics (MD) simulations, as in , model solvation effects and ligand-protein interactions, aiding in drug design .

Q. How do structural modifications (e.g., substituent effects) influence the biological activity of benzothiazole derivatives?

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Br) enhance anticancer activity by increasing electrophilicity. shows cyclometalated iridium(III) complexes with bromophenyl-benzothiazole ligands exhibit strong phosphorescence, useful in bioimaging . Docking studies () demonstrate that bromine’s steric bulk affects binding affinity to target proteins .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data for benzothiazole derivatives?

  • Yield Discrepancies : Re-evaluate catalyst loading (e.g., Fe₃O₄@AMBA-CuI in ) or solvent polarity .
  • Spectral Variations : Compare DFT-predicted spectra () with experimental data to identify artifacts (e.g., solvent shifts in NMR) . Contradictions in IR peaks may arise from polymorphic forms, requiring X-ray crystallography (e.g., ) .

Q. How is this compound utilized in materials science or optoelectronic applications?

Bromine’s heavy atom effect enhances spin-orbit coupling, making the compound suitable for phosphorescent materials. reports iridium(III) complexes with bromophenyl-benzothiazole ligands as efficient emitters in OLEDs . Its planar structure also facilitates π-stacking in organic semiconductors .

Methodological Considerations

Q. What analytical techniques are critical for assessing the stability of this compound under varying conditions?

  • Thermogravimetric Analysis (TGA) : Measures thermal decomposition temperatures.
  • UV-Vis Spectroscopy : Tracks photodegradation under light exposure.
  • HPLC-MS : Identifies degradation products over time .

Q. How are catalytic systems optimized for scalable synthesis of benzothiazole derivatives?

emphasizes magnetic nanoparticle-supported catalysts (e.g., Fe₃O₄@AMBA-CuI) for recyclability and efficiency. Screening bases (e.g., KOAc vs. K₂CO₃) and solvents (DMSO vs. ethanol) improves turnover numbers (TONs) .

Q. What role does isotopic labeling play in mechanistic studies of benzothiazole reactions?

¹³C or ²H labeling (e.g., ) traces reaction pathways, such as nucleophilic substitution vs. radical mechanisms. Isotopic mass shifts in HRMS or NMR confirm intermediates .

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